molecular formula C16H14BrNO3S3 B2846993 2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097884-04-1

2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido

Cat. No.: B2846993
CAS No.: 2097884-04-1
M. Wt: 444.38
InChI Key: NDKPXJHLRMCSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bithiophene is an organic compound that is a colorless solid . It is the most common of the three isomers with formula (C4H3S)2 . The other two isomers have the connectivity 2,3′- and 3,3′-. The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . A bromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .


Synthesis Analysis

The synthesis of 2,2’-bithiophene typically involves cross-coupling starting from 2-halo thiophenes . Bromophenols are produced by electrophilic halogenation of phenol with bromine .


Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene shows that the two rings are coplanar . This is unlike the situation for biphenyl .


Physical and Chemical Properties Analysis

2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g/mol .

Scientific Research Applications

Thermophysical Properties

The compound 2,2’-bithiophene, a component of the molecule , has been studied for its thermophysical properties. Differential Scanning Calorimetry (DSC) studies have shown temperatures, enthalpies, and entropies of fusion for this compound, indicating its potential use in thermal applications (Temprado et al., 2006).

Synthesis for Polyhydroxyl Oligothiophenes

3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene, similar in structure to the compound , are used as building blocks for the preparation of regioregular head-to-tail and head-to-head polyhydroxyl oligothiophenes. These oligothiophenes can be used in the creation of water-soluble 'self-doping' oligothiophenes (Barbarella & Zambianchi, 1994).

Sulfonated Poly(arylene ether sulfone)s and Proton Exchange Membranes

Sulfonated poly(arylene ether sulfone)s, which share structural similarities with the compound , have been synthesized and evaluated for their suitability in fuel cell applications. These compounds, containing hydrophobic components of different sizes, have demonstrated promising properties as proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).

Application in Fuel-Cell Technology

Synthesis of sulfonated block copolymers with fluorenyl groups, related structurally to the target compound, has been explored for use in fuel-cell applications. These copolymers have shown high proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Potential in Enantioselective Synthesis

Camphor-derived sulfur ylides, which are structurally related to sulfur-containing compounds like the one , have been used for the enantioselective synthesis of vinylcyclopropanes and vinylepoxides. This indicates a potential application of the compound in stereospecific chemical syntheses (Deng et al., 2006).

Antimicrobial and Biological Activity

Sulfonamide-derived compounds, related to the target compound, have been studied for their antibacterial, antifungal, and cytotoxic activities. This suggests a potential application in the development of new antimicrobial agents (Chohan & Shad, 2011).

Anion Exchange Membranes

Poly(arylene ether sulfone) anion exchange membranes containing benzyl-quaternary ammonium groups have been synthesized, indicating potential applications in energy conversion and storage technologies (Shi et al., 2017).

Safety and Hazards

2,2’-Bithiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research is being conducted on the use of 2,2’-bithiophene as a hole transport material for perovskite solar cells . This research is focused on developing the efficiency of solar cells based on perovskite materials .

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S3/c17-11-4-1-2-6-16(11)24(20,21)18-10-12(19)13-7-8-15(23-13)14-5-3-9-22-14/h1-9,12,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKPXJHLRMCSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.